molecular formula C8H6Cl2N2 B1455353 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine CAS No. 121082-25-5

6,8-Dichloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B1455353
Key on ui cas rn: 121082-25-5
M. Wt: 201.05 g/mol
InChI Key: WOYDSOZBFMMMOZ-UHFFFAOYSA-N
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Patent
US05112834

Procedure details

A mixture of 30 g 2-amino-3,5-dichloropyridine and 39 ml chloroacetone dissolved in 260 ml ethanol is heated under reflux for 64 hours. The volatile components are stripped off in vacuum and the residue suspended in 200 ml water. This is brought to pH 7-8 by means of saturated aqueous NaHCO3 -solution. A filtrate is obtained under suction and dried to constant weight in vacuo and recrystallized from cyclohexane. 17.8 g of the title compound of m.p. 156°-158° C. is obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.Cl[CH2:11][C:12](=O)[CH3:13].C([O-])(O)=O.[Na+]>C(O)C.O>[Cl:9][C:5]1[CH:6]=[C:7]([Cl:8])[C:2]2[N:3]([CH:11]=[C:12]([CH3:13])[N:1]=2)[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=NC=C(C=C1Cl)Cl
Name
Quantity
39 mL
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 64 hours
Duration
64 h
CUSTOM
Type
CUSTOM
Details
A filtrate is obtained under suction
CUSTOM
Type
CUSTOM
Details
dried to constant weight in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2N(C1)C=C(N2)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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